N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of action
Benzothiazole compounds have been found to have a wide range of biological activities. They are known to interact with various targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of action
The mode of action of benzothiazole compounds can vary greatly depending on their specific structure and the target they interact with. Some benzothiazole compounds are known to inhibit enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical pathways
Benzothiazole compounds can affect various biochemical pathways depending on their specific targets. For example, some benzothiazole compounds have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways involved in bacterial growth and replication .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole compounds can vary greatly depending on their specific chemical structure. Some benzothiazole compounds are known to be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of action
The molecular and cellular effects of benzothiazole compounds can vary greatly depending on their specific targets and mode of action. Some benzothiazole compounds are known to have antimicrobial, antitubercular, or anticancer effects, among others .
Action environment
The action, efficacy, and stability of benzothiazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some benzothiazole compounds may be more effective or stable under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods: Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are optimized for high yields and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide has a wide range of scientific research applications. In medicinal chemistry, it is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent . The compound’s ability to interact with various molecular targets makes it a valuable tool for studying biological pathways and developing new therapeutic agents.
In the field of chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide include other benzothiazole derivatives such as 2-arylbenzothiazoles and N’-(1,3-benzothiazol-2-yl)-arylamides . These compounds share a common benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique properties and enhance its biological activity. The presence of the propan-2-ylsulfanyl group, for example, may improve the compound’s solubility and membrane permeability, making it more effective in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and diverse reactivity make it a valuable tool for studying biological pathways and developing new therapeutic agents. The compound’s preparation methods, chemical reactions, and applications highlight its importance in medicinal chemistry and beyond.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-15(2)27-19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYDDZJOMSLYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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